molecular formula C14H18Cl2N2S B1396788 N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride CAS No. 1332529-42-6

N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride

Cat. No.: B1396788
CAS No.: 1332529-42-6
M. Wt: 317.3 g/mol
InChI Key: VVGJDLQNLOEKRR-UHFFFAOYSA-N
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Description

N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride typically involves the reaction of 4-methyl-2-phenyl-1,3-thiazole with cyclopropanamine in the presence of suitable reagents and catalysts. One common method involves the use of hydrochloric acid in a solvent such as dioxane to facilitate the reaction . The reaction mixture is stirred at room temperature for a specified period, and the product is then isolated and purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.

Scientific Research Applications

N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects . Additionally, the compound may bind to DNA or proteins, disrupting their normal function and exerting cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug that includes a thiazole ring.

Uniqueness

N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride is unique due to its specific structural features, such as the cyclopropanamine group attached to the thiazole ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .

Properties

IUPAC Name

N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S.2ClH/c1-10-13(9-15-12-7-8-12)17-14(16-10)11-5-3-2-4-6-11;;/h2-6,12,15H,7-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGJDLQNLOEKRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CNC3CC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride
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N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride
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N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride
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N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride
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N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride
Reactant of Route 6
N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride

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